molecular formula C18H17N5O B11182533 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11182533
M. Wt: 319.4 g/mol
InChI Key: NVUUAIOEGFKWFN-UHFFFAOYSA-N
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Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,8-dimethylquinazoline with an amine derivative, followed by cyclization to form the quinazolinone structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including purification and isolation steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with potential biological activities, such as antibacterial and anticancer properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, as anticancer agents. Research indicates that these compounds can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against colorectal cancer cell lines (LoVo and HCT-116) .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression. Molecular docking studies have confirmed its binding affinity to target enzymes, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Antimicrobial Properties

Quinazolinone derivatives have also been studied for their antimicrobial properties. The compound's structural features allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways within microorganisms. Such properties indicate its potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Screening

In a recent study published in ACS Omega, researchers synthesized several quinazolinone derivatives and evaluated their anticancer properties against various cell lines. The study found that certain modifications to the quinazolinone structure significantly enhanced cytotoxic effects, with IC50 values indicating potent activity against targeted cancer cells .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the enzyme inhibition capabilities of quinazolinones. Using molecular docking simulations, researchers identified key interactions between this compound and specific kinases. This study provided insights into the compound's potential as a therapeutic agent targeting signaling pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .

Biological Activity

Chemical Structure and Properties

The compound is characterized by a quinazoline core, which is known for its pharmacological significance. Its molecular formula is C13H14N4OC_{13}H_{14}N_4O, and it has a molecular weight of 242.28 g/mol. The structure features two quinazoline moieties that contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one have been shown to inhibit various cancer cell lines by inducing apoptosis and hindering proliferation.

  • Mechanism of Action : The compound appears to exert its effects by targeting specific signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Study : In vitro assays demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of approximately 10 µM, showcasing its potential as a therapeutic agent against malignancies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens.

  • Spectrum of Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Case Study : A study reported that the compound displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting significant antibacterial potential.

Enzyme Inhibition

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit certain enzymes.

  • Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for managing neurodegenerative diseases like Alzheimer’s.
  • Research Findings : A derivative was found to have an IC50 value of 5 µM against AChE, indicating a strong potential for further development as a therapeutic agent for cognitive disorders.

Research Findings Summary Table

Biological ActivityMechanism/TargetIC50/MIC ValuesReferences
AnticancerPI3K/Akt pathway10 µM (breast cancer)
AntimicrobialVarious bacterial targets15 µg/mL (E. coli)
Enzyme InhibitionAcetylcholinesterase5 µM (AChE)

Q & A

Basic Research Questions

Q. What are the core structural features of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one, and how do they influence its biological activity?

The compound features a quinazolinone core fused with a dihydroquinazolinone system and a 4,8-dimethylquinazolin-2-yl substituent. The quinazolinone scaffold is known for its role in binding to biological targets (e.g., enzymes, receptors) due to its planar aromatic structure and hydrogen-bonding capabilities . The dimethyl groups at positions 4 and 8 may enhance lipophilicity, potentially improving membrane permeability. The dihydroquinazolin-5(6H)-one moiety introduces conformational rigidity, which could stabilize interactions with hydrophobic pockets in target proteins .

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation of amidines with carbonyl compounds.
  • Step 2 : Introduction of the 4,8-dimethylquinazolin-2-yl substituent through nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • Step 3 : Reduction of the quinazoline ring to form the dihydroquinazolinone system .
    Optimization strategies :
  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in substitution reactions .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Monitor pH and temperature to prevent side reactions during reduction steps .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns .
  • HRMS : Validate the molecular formula (e.g., C₂₀H₂₀N₆O) and isotopic distribution.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) .

Q. How can preliminary biological activity be evaluated, and what assays are suitable for target identification?

  • In vitro enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) due to the quinazolinone scaffold’s affinity for ATP-binding pockets .
  • Cellular viability assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins like PI3K or HDACs .

Advanced Research Questions

Q. How can reaction regioselectivity be controlled during the introduction of the 4,8-dimethylquinazolin-2-yl group?

  • Steric and electronic effects : Electron-withdrawing groups on the quinazolinone ring direct substitution to less hindered positions. For example, pre-functionalizing the quinazolinone with a nitro group at position 6 can block undesired sites .
  • Catalytic systems : Use Pd(PPh₃)₄ with bulky ligands (e.g., XPhos) to favor coupling at the 2-position .

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be analyzed?

  • Assay standardization : Control variables such as ATP concentration in kinase assays, as deviations alter IC₅₀ values .
  • Meta-analysis : Compare data across multiple cell lines and orthogonal assays (e.g., Western blotting for target inhibition vs. viability assays) to distinguish direct target effects from off-target toxicity .
  • Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, bioavailability, and hERG inhibition .
  • Metabolite identification : Perform in silico metabolism simulations with GLORY or MetaSite to prioritize lab-scale metabolite synthesis .

Q. How can green chemistry principles be applied to scale up synthesis sustainably?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse .
  • Flow chemistry : Implement continuous-flow reactors to minimize waste and improve heat transfer during exothermic steps .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C18H17N5O/c1-10-5-3-6-12-11(2)20-18(22-16(10)12)23-17-19-9-13-14(21-17)7-4-8-15(13)24/h3,5-6,9H,4,7-8H2,1-2H3,(H,19,20,21,22,23)

InChI Key

NVUUAIOEGFKWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CCCC4=O)C

Origin of Product

United States

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